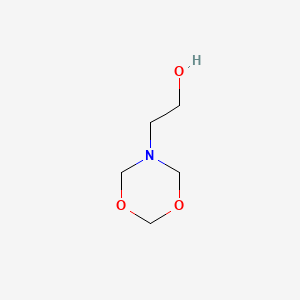
2-(1,3,5-Dioxazinan-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3,5-Dioxazinan-5-yl)ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.147. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have indicated that derivatives of 2-(1,3,5-Dioxazinan-5-yl)ethan-1-ol exhibit potential as inhibitors of cancer-related enzymes. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit CD73, an enzyme implicated in tumor progression and immune evasion in cancer patients. The inhibition of CD73 could enhance the efficacy of existing cancer therapies by preventing the accumulation of adenosine in the tumor microenvironment .
1.2 Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. In vitro studies have shown that this compound can potentially mitigate oxidative stress-induced neuronal damage. This effect is attributed to its ability to modulate cellular pathways involved in neuroinflammation and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases .
Materials Science
2.1 Polymer Synthesis
The compound has been utilized in the synthesis of novel polymeric materials. Its dioxazine ring structure allows for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites where durability and resistance to environmental degradation are crucial .
2.2 Drug Delivery Systems
In drug delivery research, this compound has been incorporated into nanoparticle formulations aimed at improving the bioavailability of poorly soluble drugs. The amphiphilic nature of the compound aids in the formation of stable micelles that can encapsulate hydrophobic therapeutic agents, facilitating their transport through biological membranes .
Agricultural Chemistry
3.1 Pesticide Development
The compound's unique chemical properties have led to its investigation as a potential active ingredient in pesticide formulations. Preliminary studies indicate that it may possess insecticidal and fungicidal activities against common agricultural pests and pathogens. This application could contribute to sustainable agricultural practices by reducing reliance on traditional synthetic pesticides .
Case Studies
Propiedades
Número CAS |
193345-15-2 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.147 |
Nombre IUPAC |
2-(1,3,5-dioxazinan-5-yl)ethanol |
InChI |
InChI=1S/C5H11NO3/c7-2-1-6-3-8-5-9-4-6/h7H,1-5H2 |
Clave InChI |
PAJAILZERBROLW-UHFFFAOYSA-N |
SMILES |
C1N(COCO1)CCO |
Sinónimos |
4H-1,3,5-Dioxazine-5(6H)-ethanol(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















